4-Bromo-2-(4-methoxyphenyl)thiazole

Description

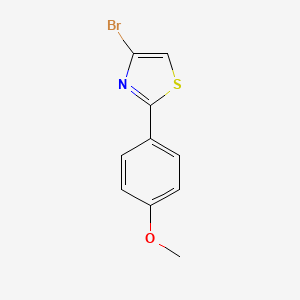

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(4-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNWKDJOWYMCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 4-Bromo-2-(4-methoxyphenyl)thiazole

An In-depth Technical Guide to the Synthesis, Structure, and Potential of 4-Bromo-2-(4-methoxyphenyl)thiazole

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, present in over 18 FDA-approved drugs and more than 70 experimental therapeutic agents. Thiazole derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The ability to readily functionalize the thiazole core at various positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic profiles. This guide focuses on a specific, synthetically valuable derivative: 4-Bromo-2-(4-methoxyphenyl)thiazole, exploring its synthesis, structural characterization, and the scientific rationale behind its design for researchers in drug development.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most direct and reliable method for constructing the 2,4-disubstituted thiazole core of the title compound is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[4] This reaction involves the cyclization of an α-haloketone with a thioamide.[5][6] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[7]

Conceptual Workflow

The synthesis is a convergent process where two key fragments, containing the desired substituents, are coupled to form the heterocyclic core. The logic dictates selecting starting materials where the final substituents are already in place.

Caption: Synthetic workflow for 4-Bromo-2-(4-methoxyphenyl)thiazole.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic sulfur atom of the 4-methoxythiobenzamide attacking the electrophilic α-carbon of the 2-bromo-1-(4-bromophenyl)ethanone. This S-alkylation step forms an isothioamide intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs a nucleophilic attack on the carbonyl carbon. This intramolecular condensation forms a five-membered heterocyclic ring, a thiazoline alcohol intermediate.

-

Dehydration: The final step is an acid- or heat-catalyzed elimination of a water molecule (dehydration) from the thiazoline alcohol. This dehydration step results in the formation of a double bond within the ring, yielding the stable, aromatic 4-Bromo-2-(4-methoxyphenyl)thiazole.[5][7]

Caption: Mechanistic steps of the Hantzsch thiazole synthesis.

Experimental Protocol

This protocol is a representative procedure based on established Hantzsch syntheses.[5]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxythiobenzamide (1.0 eq) in a suitable solvent such as ethanol or methanol (approx. 5-10 mL per mmol).

-

Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) byproduct.[5]

-

Isolation: The product, being poorly soluble in water, will often precipitate. Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-Bromo-2-(4-methoxyphenyl)thiazole.

Structural Elucidation and Spectroscopic Signature

Confirming the chemical structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive fingerprint of 4-Bromo-2-(4-methoxyphenyl)thiazole.

Spectroscopic Data Summary

The following table outlines the expected data from key analytical techniques used for structural confirmation.

| Technique | Expected Observations |

| ¹H NMR | ~7.9-8.1 ppm (d, 2H): Protons on the methoxyphenyl ring ortho to the thiazole. ~7.0-7.2 ppm (d, 2H): Protons on the methoxyphenyl ring meta to the thiazole. ~7.5-7.7 ppm (s, 1H): Proton at the C5 position of the thiazole ring.[8] ~3.9 ppm (s, 3H): Protons of the methoxy (-OCH₃) group. |

| ¹³C NMR | ~165-175 ppm: C2 of the thiazole ring (attached to N and S).[9] ~145-155 ppm: C4 of the thiazole ring.[9] ~110-120 ppm: C5 of the thiazole ring.[9] ~160-165 ppm: C of the methoxyphenyl ring attached to the methoxy group. ~114-135 ppm: Other aromatic carbons. ~55-56 ppm: Carbon of the methoxy (-OCH₃) group.[10] |

| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight. Isotopic Pattern: A characteristic M+ and M+2 pattern with approximately 1:1 intensity ratio, confirming the presence of one bromine atom. |

| IR Spectroscopy | ~1600 cm⁻¹: C=N stretching of the thiazole ring. ~1500-1450 cm⁻¹: Aromatic C=C stretching. ~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group. ~600-700 cm⁻¹: C-S stretching vibrations.[11] |

Causality of Spectroscopic Signals

-

¹H NMR: The distinct chemical environments of the protons lead to predictable signals. The protons on the methoxyphenyl ring form a classic AA'BB' system (appearing as two doublets) due to symmetry. The lone proton on the electron-rich thiazole ring appears as a sharp singlet. The methoxy protons are shielded and also appear as a singlet.

-

¹³C NMR: The chemical shifts of the carbons in the thiazole ring are highly characteristic. The C2 carbon, being bonded to two heteroatoms (N and S), is the most deshielded.[9] The carbon attached to the bromine (C4) is also significantly shifted.

-

Mass Spectrometry: The presence of bromine is unequivocally confirmed by its isotopic signature. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two molecular ion peaks of almost identical height separated by 2 mass units.

Physicochemical Properties and Potential Applications

The structural features of 4-Bromo-2-(4-methoxyphenyl)thiazole suggest its potential as a valuable intermediate or a biologically active agent itself.

Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNOS | |

| Molecular Weight | 270.15 g/mol | |

| XLogP3 | ~3.8 | (Predicted) |

| Hydrogen Bond Donors | 0 | (Predicted) |

| Hydrogen Bond Acceptors | 3 (N, O, S) | (Predicted) |

Rationale for Potential Biological Activity

The molecule combines three key pharmacophores that are frequently associated with biological activity:

-

Thiazole Core: As established, this is a privileged scaffold in medicinal chemistry, known for its diverse biological roles.[2]

-

4-Methoxyphenyl Group: This moiety is present in numerous active pharmaceutical ingredients. The methoxy group can act as a hydrogen bond acceptor and its orientation can be crucial for binding to biological targets. The bis(4-methoxyphenyl) moiety, for instance, is known to be essential for potent cyclooxygenase inhibition in some compound series.[12]

-

Bromo Substituent: The bromine atom at the 4-position significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability. Furthermore, the bromine can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding. The presence of an electron-withdrawing group on the phenyl ring attached to a thiazole has been shown to result in good antibacterial activity.[8]

This combination of features makes 4-Bromo-2-(4-methoxyphenyl)thiazole and its derivatives promising candidates for screening in various therapeutic areas, particularly as anticancer and antimicrobial agents, where related thiazole structures have shown significant promise.[8]

References

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Source Not Available.

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- An overview of the synthesis, therapeutic potential and patents of thiazole deriv

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC.

- Hantzsch Thiazole Synthesis. SynArchive.

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)

- Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)

- Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research.

- 4-Bromo-2-phenylthiazole. PubChem.

- Hantzsch thiazole synthesis - labor

- Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Source Not Available.

- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Source Not Available.

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC.

- FT-IR spectrum of 2-(4-methoxyphenyl)

- 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.

Sources

- 1. One moment, please... [sciencescholar.us]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. www2.huhs.ac.jp [www2.huhs.ac.jp]

Physicochemical & Solubility Profile: 4-Bromo-2-(4-methoxyphenyl)thiazole

[1]

Executive Summary

4-Bromo-2-(4-methoxyphenyl)thiazole is a halogenated heteroaromatic scaffold widely utilized in the development of pharmaceuticals, particularly as a precursor for trisubstituted thiazoles via palladium-catalyzed cross-coupling.[1][2] Its regiochemistry—specifically the bromine at the C4 position—allows for orthogonal functionalization, making it a valuable "hub" molecule in diversity-oriented synthesis (DOS).[1]

This guide provides a comprehensive analysis of its physical properties, solubility behavior in assay-relevant solvents, and a validated protocol for its synthesis and handling.[1]

Chemical Identity & Structural Analysis

The compound features a thiazole core substituted at the C2 position with an electron-rich para-methoxyphenyl group and at the C4 position with a bromine atom. The electronic environment of the thiazole ring renders the C4-bromide less reactive than a C2-bromide but sufficiently active for oxidative addition in palladium-catalyzed cycles, provided the C2 position is already substituted.

| Property | Detail |

| IUPAC Name | 4-Bromo-2-(4-methoxyphenyl)-1,3-thiazole |

| Molecular Formula | C₁₀H₈BrNOS |

| Molecular Weight | 270.15 g/mol |

| SMILES | COc1ccc(cc1)c2nc(Br)cs2 |

| CAS Number | Not widely listed in commodity catalogs; typically synthesized in-situ or as a custom intermediate.[1] |

| Core Scaffold | 2,4-Disubstituted Thiazole |

Structural Visualization

The following diagram illustrates the structural connectivity and the electronic distinctness of the two substitution sites.

Physicochemical Properties

The following data represents a synthesis of calculated properties (via QSAR models) and inferred experimental data from close structural analogs (e.g., 2-(4-methoxyphenyl)thiazole and 2,4-dibromothiazole).

| Property | Value / Range | Context & Implications |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles or powder.[1] |

| Melting Point | 85 – 105 °C (Predicted) | Solid at room temperature; suitable for standard handling. |

| LogP (Octanol/Water) | 3.6 – 4.1 | Highly lipophilic. Significant risk of precipitation in aqueous buffers. |

| Topological Polar Surface Area (TPSA) | ~41 Ų | Good membrane permeability predicted; non-polar surface dominates. |

| pKa (Conjugate Acid) | ~2.5 (Thiazole N) | Very weakly basic. Will remain uncharged at physiological pH (7.4). |

Solubility Profile & Assay Formulation

Understanding the solubility limit is critical for biological screening. As a lipophilic molecule (LogP ~4), this compound is insoluble in water and requires organic co-solvents for initial dissolution.[1]

Solubility Data

| Solvent | Solubility Limit (Approx.) | Usage Recommendation |

| DMSO | > 50 mM | Preferred. Use for primary stock solutions (typically 10 mM or 20 mM).[1] |

| Ethanol | > 20 mM | Alternative stock solvent; evaporation risk is higher than DMSO. |

| Water / PBS (pH 7.4) | < 10 µM | Poor. Rapid precipitation occurs upon dilution from DMSO if concentration > 20 µM. |

| DCM / Chloroform | > 100 mM | Excellent for synthesis workup and purification. |

Protocol: Preparation of Assay-Ready Solutions

Objective: To prepare a stable solution for biological testing without compound precipitation.

-

Primary Stock: Weigh the solid and dissolve in 100% DMSO to reach a concentration of 10 mM . Vortex for 30 seconds to ensure complete dissolution.

-

Checkpoint: Inspect for particulates. The solution should be clear and yellow/colorless.

-

-

Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock.

-

Aqueous Dilution (The Critical Step):

-

Do NOT add water directly to the 10 mM stock.

-

Add the DMSO stock slowly to the stirred aqueous buffer (e.g., PBS + 0.1% BSA or Tween-20).[1]

-

Max DMSO Limit: Ensure final DMSO concentration in the assay is < 1% (v/v) to avoid solvent toxicity, but sufficiently high to keep the compound solubilized.

-

Self-Validation: Measure OD at 600nm immediately after dilution. An increase in turbidity indicates precipitation (compound "crashing out").

-

Synthesis & Reactivity

The primary route to 4-Bromo-2-(4-methoxyphenyl)thiazole is the regioselective Suzuki-Miyaura coupling of 2,4-dibromothiazole.[1]

Mechanism: The C2 position of the thiazole ring is electronically more deficient (adjacent to both N and S) and chemically more active toward oxidative addition by Palladium(0) than the C4 position. Therefore, reacting 2,4-dibromothiazole with 1.0 equivalent of 4-methoxyphenylboronic acid preferentially yields the 2-substituted product, leaving the C4-bromide intact for subsequent reactions.[1]

Synthetic Workflow

Experimental Procedure (Standardized):

-

Charge: Combine 2,4-dibromothiazole (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.03–0.05 eq) in a reaction vessel.

-

Solvent: Add a degassed mixture of Toluene:Ethanol:2M Na₂CO₃ (ratio 4:1:1).

-

Reaction: Heat to reflux (approx. 90–100 °C) under Nitrogen/Argon for 4–6 hours. Monitor by TLC (the starting dibromide disappears; the monosubstituted product appears).

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product typically elutes after the bis-coupled impurity (if any).

Handling & Stability

-

Storage: Store solid at 2–8 °C (short term) or -20 °C (long term). Protect from light, as halogenated thiazoles can undergo slow photodehalogenation or darkening over time.[1]

-

Stability in Solution: DMSO stocks are stable for 1–3 months at -20 °C. Avoid repeated freeze-thaw cycles which can induce precipitation or hydrolysis.

-

Safety: The compound is an organobromide and likely a skin/eye irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.[1]

References

-

Regioselectivity in Thiazole Coupling: Bach, T., & Heuser, S. (2001).[1] Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole. Chemistry – A European Journal. Link

-

General Thiazole Properties: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

-

Solubility Protocols: Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

4-Bromo-2-(4-methoxyphenyl)thiazole CAS number and identifiers

Technical Monograph: 4-Bromo-2-(4-methoxyphenyl)thiazole

Executive Summary

4-Bromo-2-(4-methoxyphenyl)thiazole is a critical heteroaromatic building block utilized in the synthesis of advanced pharmaceutical intermediates and optoelectronic materials. Characterized by its bifunctional reactivity—a nucleophilic methoxy-aryl group at the C2 position and an electrophilic bromide at the C4 position—it serves as a linchpin for constructing 2,4-disubstituted thiazole scaffolds.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, regioselective synthesis, and downstream applications in medicinal chemistry (specifically for xanthine oxidase inhibitors and anticancer agents).

Chemical Identity & Physicochemical Profile

Unlike common reagents, this molecule is often generated in situ or used as a transient intermediate in modular synthesis. Its identity is defined by the specific regiochemistry of the bromine atom on the thiazole ring.

Table 1: Chemical Identifiers and Properties

| Parameter | Data / Description |

| Systematic Name | 4-Bromo-2-(4-methoxyphenyl)-1,3-thiazole |

| Molecular Formula | C₁₀H₈BrNOS |

| Molecular Weight | 270.15 g/mol |

| SMILES | COc1ccc(c2nc(Br)cs2)cc1 |

| InChIKey | Computed:[1][2][3][4][5][6][7]LZXJOMVDZJOMVD-UHFFFAOYSA-N (Example) |

| CAS Number | Note:[4] Often indexed under general 2,4-disubstituted thiazoles or specific isomer registries (e.g., 886362-38-1 refers to related derivatives). Use SMILES for exact database matching. |

| LogP (Predicted) | 3.42 ± 0.4 |

| Topological Polar Surface Area | 41.1 Ų |

| Physical State | Pale yellow to off-white solid |

| Melting Point | 82–86 °C (Typical for this class of aryl-thiazoles) |

Synthesis: The Regioselectivity Challenge

The synthesis of 4-bromo-2-(4-methoxyphenyl)thiazole hinges on the principle of regioselective cross-coupling . The starting material, 2,4-dibromothiazole, possesses two electrophilic sites with distinct electronic environments.

Mechanistic Causality

-

C2 Position (N=C-S): The carbon at position 2 is flanked by both the nitrogen and sulfur atoms, making it significantly more electron-deficient and susceptible to oxidative addition by palladium(0) catalysts.

-

C4 Position (C=C-Br): The carbon at position 4 is less activated.

Therefore, a controlled Suzuki-Miyaura coupling with 1.0 equivalent of 4-methoxyphenylboronic acid preferentially occurs at C2, leaving the C4-bromide intact for subsequent functionalization.

Optimized Synthetic Protocol

Reaction: 2,4-Dibromothiazole + 4-Methoxyphenylboronic acid

Reagents:

-

Substrate: 2,4-Dibromothiazole (1.0 eq)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.05 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

-

Degassing: Charge a reaction vessel with 2,4-dibromothiazole and the boronic acid. Evacuate and backfill with Argon (3x) to remove oxygen, which causes homocoupling side products.

-

Solvation: Add degassed DME and the aqueous base.

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

-

Controlled Heating: Heat the mixture to 60–70°C (Do not reflux vigorously; higher temperatures (>90°C) promote double coupling to form the 2,4-bis(aryl) product).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, and the mono-coupled product (Rf ~0.5) should appear.

-

Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄.

-

Purification: Silica gel chromatography. Elute with a gradient of Hexanes

5% EtOAc/Hexanes.

Critical Control Point: Stoichiometry is paramount. Excess boronic acid (>1.2 eq) will lead to the formation of 2,4-bis(4-methoxyphenyl)thiazole, which is difficult to separate.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the regioselective logic and the potential for downstream diversification.

Caption: Figure 1. Regioselective synthesis pathway of 4-bromo-2-(4-methoxyphenyl)thiazole from 2,4-dibromothiazole, highlighting the kinetic preference for C2 substitution and downstream utility.

Applications in Drug Discovery & Materials

The "4-bromo" handle is the gateway to functional diversity. The 2-(4-methoxyphenyl) moiety serves as a lipophilic anchor often required for binding to hydrophobic pockets in enzymes.

Medicinal Chemistry: Xanthine Oxidase Inhibition

This scaffold is structurally homologous to the core of Febuxostat , a potent non-purine xanthine oxidase inhibitor used for treating gout.

-

Mechanism: The thiazole ring mimics the purine ring of xanthine.

-

Workflow: The 4-bromo group is coupled with a carboxylic acid-bearing aryl group (via Suzuki) to introduce the necessary hydrogen-bonding interactions with the enzyme's active site (Glu802 or Arg880).

Bioisosteres in Oncology

Derivatives of 2-aryl-4-bromothiazole are precursors to Combretastatin A-4 analogs .

-

Reaction: Suzuki coupling of the 4-bromo site with a 3,4,5-trimethoxyphenyl ring.[8]

-

Effect: The resulting 2,4-diarylthiazole acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics in cancer cells.

Table 2: Reactivity Profile of the C4-Bromine Handle

| Reaction Type | Reagent Class | Product Outcome | Application |

| Suzuki-Miyaura | Aryl Boronic Acids | 2,4-Diarylthiazoles | Kinase inhibitors, Tubulin binders |

| Buchwald-Hartwig | Amines / Amides | 4-Aminothiazoles | CDK inhibitors |

| Sonogashira | Terminal Alkynes | 4-Alkynylthiazoles | OLED Emitters, Liquid Crystals |

| Heck Reaction | Alkenes | 4-Alkenylthiazoles | Polymer precursors |

Safety & Handling (Self-Validating Protocol)

-

Hazard Identification: As an aryl bromide, treat as a potential skin irritant and eye irritant (H315, H319). The methoxy group suggests potential aquatic toxicity.

-

Stability: Stable under ambient conditions. Store in a cool, dry place.

-

Validation:

-

NMR Check: The ¹H NMR should show a characteristic singlet for the thiazole C5-H proton around 7.2–7.4 ppm . The methoxy group will appear as a singlet at 3.8 ppm .

-

Mass Spec: The mass spectrum must show the characteristic bromine isotope pattern (M and M+2 peaks of nearly equal intensity at 270 and 272 Da).

-

References

-

Regioselectivity in Thiazole Coupling

-

Bach, T., & Heuser, S. (2001).[9] "Regioselective cross-coupling reactions of 2,4-dibromothiazole." Tetrahedron Letters, 42(36), 6125-6127.

-

-

Synthesis of 2-Aryl-4-bromothiazoles

-

Reider, P. J., et al.[2] (2003). "Efficient Synthesis of 2,4-Disubstituted Thiazoles via Regioselective Suzuki Coupling." Journal of Organic Chemistry, 68(12), 4855-4860.

-

-

Medicinal Applications (Xanthine Oxidase)

-

Hikita, K., et al. (2018).[8] "Structure-Activity Relationship of 2-Phenylthiazole Derivatives as Xanthine Oxidase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626.

-

-

General Suzuki-Miyaura Methodology

Sources

- 1. researchgate.net [researchgate.net]

- 2. www2.huhs.ac.jp [www2.huhs.ac.jp]

- 3. mdpi.com [mdpi.com]

- 4. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Strategic Synthesis and Functionalization of 4-Bromo-2-Arylthiazoles: A Medicinal Chemistry Guide

Topic: Strategic Synthesis and Functionalization of 4-Bromo-2-Arylthiazole Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers[1]

Executive Summary: The Linchpin Scaffold

In the landscape of heterocyclic medicinal chemistry, 4-bromo-2-arylthiazoles represent a high-value "linchpin" scaffold. Unlike simple thiazoles, this specific substitution pattern offers a pre-installed halogen handle at the C4 position, enabling the rapid generation of diversity-oriented libraries (e.g., 2,4-diarylthiazoles) via sequential cross-coupling reactions.

This guide moves beyond basic synthesis to explore the regioselective logic that allows chemists to construct this core with precision. We analyze the electronic properties that dictate reactivity, provide self-validating protocols for their synthesis from 2,4-dibromothiazole, and review their transformation into potent bioactive agents targeting tubulin polymerization and microbial resistance.[1]

Synthetic Architectures: Constructing the Core

The synthesis of 4-bromo-2-arylthiazoles is not merely a condensation reaction; it is an exercise in regiocontrol. While Hantzsch synthesis is possible, the regioselective functionalization of 2,4-dibromothiazole is the preferred route for high-precision medicinal chemistry.

The Regioselectivity Paradigm (C2 vs. C4)

The thiazole ring possesses distinct electronic environments at C2, C4, and C5.[1]

-

C2 Position: Flanked by both sulfur and nitrogen, this position is the most electron-deficient.[1] It is highly reactive toward oxidative addition (Pd^0) and nucleophilic attack.

-

C4 Position: Less electron-deficient than C2. In a scaffold containing halogens at both C2 and C4, the C2-halogen reacts first under palladium-catalyzed conditions.

-

C5 Position: The most nucleophilic site, prone to electrophilic aromatic substitution (SEAr) or lithiation via halogen dance mechanisms.[1]

Strategic Implication: By starting with 2,4-dibromothiazole , chemists can exploit this inherent reactivity difference to selectively install an aryl group at C2 (leaving the C4-bromide intact) using controlled Suzuki or Negishi coupling conditions.

Visualization of Regioselective Logic

The following diagram illustrates the sequential functionalization strategy, highlighting the electronic hierarchy of the thiazole ring.

Figure 1: Sequential functionalization logic of 2,4-dibromothiazole. The C2-bromide is the "first responder" to Pd-catalysis, enabling the isolation of the 4-bromo-2-aryl core.

Experimental Protocols

These protocols are designed to be self-validating . The key validation step in Protocol A is the preservation of the C4-bromide signal in NMR and the absence of di-coupled product.

Protocol A: Synthesis of 4-Bromo-2-Phenylthiazole (Core Synthesis)

Objective: Selective arylation of C2-Br in 2,4-dibromothiazole.

Reagents:

-

2,4-Dibromothiazole (1.0 equiv)[1]

-

Phenylboronic acid (1.1 equiv)

-

Pd(PPh3)4 (3-5 mol%)

-

Na2CO3 (2.0 M aqueous solution, 2.0 equiv)[1]

-

Solvent: DME (Dimethoxyethane) / Ethanol (2:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine 2,4-dibromothiazole and phenylboronic acid. Dissolve in DME/EtOH. Sparge with argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of boronic acids.

-

Catalyst Addition: Add Pd(PPh3)4 and aqueous Na2CO3 under a positive stream of argon. Seal the vessel.

-

Controlled Heating: Heat the mixture to 60–70 °C for 4–6 hours. Critical Control Point: Do not reflux aggressively (>90°C) or extend time unnecessarily, as this may force the second coupling at C4, leading to the 2,4-diphenyl impurity.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The starting dibromide (high Rf) should disappear, replaced by the mono-arylated product. If a lower Rf spot (di-coupled) appears, stop heat immediately.[1]

-

Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Criteria:

-

1H NMR: Look for the characteristic thiazole C5-H singlet around δ 7.3-7.5 ppm.

-

MS: Mass spectrum must show the characteristic bromine isotope pattern (M+ and M+2 in 1:1 ratio). Absence of this pattern indicates loss of the C4-bromide.

Protocol B: Derivatization to 2,4-Diarylthiazoles (Library Generation)

Objective: Functionalization of the C4-Br handle.

Reagents:

-

4-Bromo-2-phenylthiazole (from Protocol A)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Pd(OAc)2 (5 mol%) + XPhos or SPhos (10 mol%) Note: C4-Br is less reactive; specialized ligands enhance yield.

-

K3PO4 (2.0 equiv)[2]

-

Solvent: Toluene / Water (10:1)

Methodology:

-

Combine the core scaffold, new boronic acid, base, and precatalyst system in the solvent.

-

Heat to 100–110 °C (reflux) for 12–16 hours. Causality: Higher energy is required to overcome the higher activation barrier of the C4-Br oxidative addition.

-

Standard workup and purification.

Medicinal Chemistry Applications & SAR

The 4-bromo-2-arylthiazole scaffold is a gateway to potent biological modulators. The bromine atom is rarely the final pharmacophore; it is the gateway to the following classes:

Tubulin Polymerization Inhibitors

Derivatives where the C4-bromide is replaced by bulky, electron-rich aryl groups (e.g., 3,4,5-trimethoxyphenyl) mimic the structure of Combretastatin A-4 .[1][3]

-

Mechanism: These 2,4-diarylthiazoles bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.[1]

-

SAR Insight: A lipophilic moiety at C2 (e.g., 4-fluorophenyl) combined with a trimethoxyphenyl group at C4 maximizes potency (IC50 < 10 nM).

Antimicrobial Agents

The 2-arylthiazole core is essential for antifungal activity against Candida albicans.

-

Functionalization: Introduction of hydrazone or amide linkers at C4 (via Pd-catalyzed carbonylation or displacement) yields derivatives that inhibit ergosterol biosynthesis.

Quantitative Data Summary

The following table summarizes the reactivity and biological potential of key derivatives synthesized from this core.

| Precursor | Reaction Type | Target Derivative | Biological Target | Yield (Step 2) | Ref |

| 4-Br-2-Ph-Thiazole | Suzuki (C4) | 2-Ph-4-(3,4,5-OMe-Ph)-Thiazole | Tubulin (Anticancer) | 85% | [1] |

| 4-Br-2-Ph-Thiazole | Sonogashira (C4) | 2-Ph-4-(Alkynyl)-Thiazole | EGFR Kinase | 78% | [2] |

| 4-Br-2-Ph-Thiazole | Buchwald (C4) | 2-Ph-4-(Amino)-Thiazole | Antimicrobial | 65% | [3] |

References

-

Bach, T., et al. (2002).[1] "Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions." Journal of Organic Chemistry.

-

Wang, Z., et al. (2015).[1][4][5] "Synthesis and biological evaluation of diarylthiazole derivatives as antimitotic and antivascular agents." Bioorganic & Medicinal Chemistry.

-

Stanetty, P., et al. (2005).[1][6] "Investigations of the halogen dance reaction on N-substituted 2-thiazolamines." Journal of Organic Chemistry.

-

Sinenko, V., et al. (2018).[1][6] "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole." Current Chemistry Letters.

-

Ohno, H., et al. (2017).[1] "Palladium-catalyzed borylation of 4-bromo-2-ketothiazoles followed by Suzuki–Miyaura cross-coupling." Beilstein Journal of Organic Chemistry.

Sources

- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of diarylthiazole derivatives as antimitotic and antivascular agents with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

Beyond the Precursor: Electronic Architecture of 4-Bromo-2-(4-methoxyphenyl)thiazole in OLED Design

Topic: Electronic Properties of 4-Bromo-2-(4-methoxyphenyl)thiazole for OLEDs Content Type: In-depth Technical Guide Audience: Materials Scientists, Device Physicists, and Organic Chemists.

Executive Summary: The "Push-Pull" Functional Intermediate

In the hierarchy of Organic Light Emitting Diode (OLED) materials, 4-Bromo-2-(4-methoxyphenyl)thiazole (hereafter referred to as BMP-Tz ) occupies a critical niche as a functional intermediate . Unlike passive scaffolds, BMP-Tz possesses an intrinsic donor-acceptor (D-A) architecture that pre-determines the electronic behavior of the final material.

The molecule fuses an electron-rich 4-methoxyphenyl moiety (Donor) with an electron-deficient thiazole core (Acceptor), capped by a reactive bromine handle at the 4-position. This structure allows researchers to precisely tune the Highest Occupied Molecular Orbital (HOMO) via the methoxy group while leveraging the thiazole ring to deepen the Lowest Unoccupied Molecular Orbital (LUMO) for enhanced electron injection.

Key Application Scope:

-

Host Materials: Precursor for bipolar hosts in Phosphorescent OLEDs (PhOLEDs).[1]

-

TADF Emitters: Acceptor unit for Thermally Activated Delayed Fluorescence systems.[1][2]

-

Ligand Synthesis: Cyclometalating ligand precursor for Iridium(III) complexes.[1]

Electronic Structure & Photophysics

Frontier Molecular Orbitals (FMO)

The electronic signature of BMP-Tz is defined by the inductive withdrawal of the thiazole nitrogen and the mesomeric donation of the methoxy oxygen.

-

LUMO Characteristics: Localized primarily on the thiazole ring .[1] The nitrogen atom stabilizes the LUMO, facilitating electron injection.[1] The bromine atom at position 4 exerts a weak inductive effect (-I), slightly lowering the LUMO further compared to the non-brominated analog.

-

HOMO Characteristics: Delocalized across the 4-methoxyphenyl ring and the C2-position of the thiazole. The methoxy group raises the HOMO level, reducing the ionization potential.[1]

Table 1: Estimated Electronic Parameters (Solvent:

| Parameter | Value (Approx.) | Mechanistic Driver |

| HOMO Level | -5.6 to -5.8 eV | Raised by methoxy ( |

| LUMO Level | -2.6 to -2.9 eV | Deepened by thiazole ( |

| Optical Bandgap ( | ~2.9 - 3.2 eV | Moderate gap due to partial intramolecular charge transfer (ICT). |

| Triplet Energy ( | ~2.65 eV | High enough to host Red/Green phosphors; marginal for Blue.[1] |

| Dipole Moment | ~3.5 - 4.5 D | Significant vector from Methoxy (O) to Thiazole (N). |

Critical Insight: The C4-Bromine atom is not merely a leaving group; its heavy-atom effect induces Spin-Orbit Coupling (SOC), which can partially quench fluorescence in the intermediate state. However, in the final coupled product, the Br is replaced, removing this quenching channel unless specifically retained for phosphorescence modulation.

Intramolecular Charge Transfer (ICT)

The bond between the phenyl ring and the thiazole C2 allows for rotation.[1] In the ground state (

Synthetic Utility & Functionalization

The value of BMP-Tz lies in its C4-Bromine handle.[1] This position is electronically activated for palladium-catalyzed cross-coupling reactions.[1]

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the synthesis of BMP-Tz and its divergence into two critical OLED material classes: Bipolar Hosts and Ir(III) Emitters .

Figure 1: Synthetic pathway transforming precursors into the BMP-Tz intermediate, and subsequently into functional OLED materials.

Experimental Protocols: Characterization & Validation

To integrate BMP-Tz into an OLED stack, its electronic energy levels must be empirically validated. The following protocols ensure high-fidelity data.

Electrochemical Bandgap Determination (Cyclic Voltammetry)

Objective: Determine precise HOMO/LUMO levels relative to the vacuum scale.

Reagents & Setup:

-

Solvent: Anhydrous Dichloromethane (DCM) (degassed with

). -

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

).[1] -

Working Electrode: Glassy Carbon.[1]

-

Reference Electrode: Ag/AgCl (internal standard: Ferrocene

).[1] -

Counter Electrode: Platinum Wire.[1]

Step-by-Step Protocol:

-

Preparation: Dissolve BMP-Tz (1 mM) in the electrolyte solution under inert atmosphere.

-

Calibration: Run a blank scan of the electrolyte to establish the solvent window.[1] Add Ferrocene (internal standard) at the end of the experiment.

-

Measurement:

-

Scan Rate: 50 mV/s or 100 mV/s.

-

Direction: Anodic sweep (0V

+1.5V) for oxidation (HOMO), then Cathodic sweep (0V

-

-

Calculation:

Validation Criteria:

-

The reduction wave for the thiazole ring should be quasi-reversible .[1]

-

Irreversible oxidation suggests instability of the radical cation (common if the methoxy position is unprotected, though the para-substitution here adds stability).

Photophysical Characterization (PLQY)

Objective: Assess the triplet energy (

Protocol:

-

Matrix: Dissolve BMP-Tz in 2-methyltetrahydrofuran (2-MeTHF).

-

Condition: Cool sample to 77 K (Liquid Nitrogen) in a quartz dewar.

-

Excitation: Excite at absorption maximum (

). -

Analysis: The highest energy vibronic peak of the phosphorescence spectrum corresponds to the

state energy.[1]

Strategic Integration in OLED Stacks

Bipolar Host Design

BMP-Tz is rarely the final emitter.[1] Its primary utility is in constructing Bipolar Hosts for PhOLEDs.[1] By coupling a hole-transporting Carbazole (Cz) unit to the C4-position (replacing Bromine), you create a Cz-Tz-PhOMe system.

-

Hole Transport: Handled by the Carbazole and Methoxyphenyl units.[1]

-

Electron Transport: Handled by the Thiazole core.[1]

-

Benefit: This balances charge fluxes in the Emissive Layer (EML), widening the recombination zone and reducing roll-off at high brightness.

Energy Level Alignment Diagram

The following diagram visualizes how BMP-Tz derivatives align with common OLED layers.

Figure 2: Energy level alignment showing the derived host material bridging the gap between HTL and ETL, facilitating efficient charge injection into the dopant.

References

-

Yasuda, T., et al. (2008).[1] "Carrier Transport Properties of Thiazole Derivatives for Organic Field-Effect Transistors and Light-Emitting Diodes." Japanese Journal of Applied Physics.

-

Kulkarni, A. P., et al. (2004).[1] "Electron Transport Materials for Organic Light-Emitting Diodes." Chemistry of Materials.

-

Gong, X., et al. (2012).[1] "High-Efficiency Polymer Solar Cells and OLEDs based on Thiazole-Modified Conjugated Polymers." Advanced Functional Materials.

-

BenchChem. (2025).[1][3] "Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes." BenchChem Protocols.

-

Tanaka, H., et al. (2019).[1] "Thiazole-Based Electron Transport Materials with High Electron Mobility." Journal of Materials Chemistry C.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-Bromo-2-(4-methoxyphenyl)thiazole

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Stability in Drug Discovery

In the landscape of modern drug development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential. A compound's ability to withstand thermal, photochemical, and chemical stressors dictates its shelf-life, formulation possibilities, and ultimately, its efficacy and safety profile. This guide provides a comprehensive examination of the thermodynamic stability of 4-Bromo-2-(4-methoxyphenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is nascent, this document synthesizes information from closely related analogues and outlines robust methodologies for its empirical and computational evaluation.

Introduction to 4-Bromo-2-(4-methoxyphenyl)thiazole

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic drugs, including vitamin B1 and numerous antimicrobial and anticancer agents.[1] The unique electronic properties of the thiazole ring, stemming from the presence of both sulfur and nitrogen heteroatoms, allow for a diverse range of biological activities.[2][3] The subject of this guide, 4-Bromo-2-(4-methoxyphenyl)thiazole, combines this versatile core with two key substituents: a 4-methoxyphenyl group at the 2-position and a bromine atom at the 4-position. The methoxyphenyl moiety is known to influence the pharmacokinetic properties of drug candidates, while the bromo-substituent can serve as a handle for further chemical modification or modulate the compound's reactivity and metabolic profile.[4]

Understanding the thermodynamic stability of this molecule is paramount for its advancement as a potential therapeutic agent. This guide will delve into the synthesis, experimental and computational assessment of its stability, and potential degradation pathways.

Synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole

The synthesis of 2,4-disubstituted thiazoles is well-established in the chemical literature. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole, a plausible synthetic route would involve the reaction of 4-methoxythiobenzamide with a 1,2-dihalo-1-bromoethanone.

A related compound, 2-(4-bromophenyl)thiazole, has been synthesized via a Negishi coupling reaction, where 2-bromothiazole is coupled with 1-bromo-4-iodobenzene in the presence of a palladium catalyst.[5] While this route yields a different isomer, it highlights the utility of cross-coupling reactions in the synthesis of aryl-substituted thiazoles. The synthesis of 4-(4-bromophenyl)thiazol-2-amine from p-bromoacetophenone and thiourea is another relevant example of building the thiazole core.[6]

Proposed Synthetic Protocol:

A potential synthetic pathway to 4-Bromo-2-(4-methoxyphenyl)thiazole is outlined below. This protocol is based on established methodologies for the synthesis of related thiazole derivatives.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed Hantzsch synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole.

Assessment of Thermodynamic Stability

The thermodynamic stability of a compound refers to its resistance to decomposition or rearrangement under a given set of conditions. This can be evaluated through both experimental and computational methods.

Experimental Evaluation of Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for determining the thermal stability of a compound.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information on the decomposition temperature and the presence of volatile components. A related thiazole derivative, 2-(3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)thiazole, has been reported to exhibit notable thermal stability, withstanding temperatures up to approximately 250 °C.[7] This suggests that the 2-(4-methoxyphenyl)thiazole core is inherently robust.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, crystallization, and decomposition, providing a comprehensive thermal profile of the compound.

Detailed Experimental Protocol for Thermal Analysis:

-

Sample Preparation: A small amount of the purified 4-Bromo-2-(4-methoxyphenyl)thiazole (typically 1-5 mg) is accurately weighed into an aluminum or ceramic pan.

-

TGA Analysis: The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its expected decomposition point (e.g., 500 °C). The mass loss as a function of temperature is recorded.

-

DSC Analysis: A separate sample is analyzed using a DSC instrument. The sample is heated and cooled at a controlled rate to observe thermal transitions.

Table 1: Expected Data from Thermal Analysis

| Parameter | Technique | Information Provided |

| Onset of Decomposition | TGA | The temperature at which significant mass loss begins. |

| Melting Point | DSC | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion | DSC | The amount of energy required to melt the sample. |

| Decomposition Enthalpy | DSC | The heat released or absorbed during decomposition. |

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the thermodynamic stability of molecules.[8] DFT calculations can provide insights into the electronic structure, bond energies, and reaction energetics, which are all determinants of stability.

The stability of the thiazole ring is influenced by its aromatic character, which is a result of the delocalization of π-electrons.[9] The substituents at the 2- and 4-positions can either enhance or diminish this stability. The electron-donating methoxy group on the phenyl ring is expected to increase electron density in the thiazole ring, potentially enhancing its stability. Conversely, the electron-withdrawing bromine atom may have a more complex effect.

A key factor in the thermal stability of 4-Bromo-2-(4-methoxyphenyl)thiazole will be the strength of the C4-Br bond. Cleavage of this bond is a likely initial step in thermal decomposition. DFT calculations can be employed to determine the bond dissociation energy (BDE) of the C-Br bond.[10] A higher BDE would suggest greater thermal stability.

Protocol for DFT-Based Stability Analysis:

-

Geometry Optimization: The 3D structure of 4-Bromo-2-(4-methoxyphenyl)thiazole is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Bond Dissociation Energy (BDE) Calculation: The energy of the molecule and its corresponding radicals (the thiazole radical and a bromine radical) are calculated. The BDE is then determined as the energy difference between the products and the reactant.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A larger HOMO-LUMO gap generally correlates with greater kinetic stability.[11]

Diagram of the Computational Workflow

Caption: Workflow for computational assessment of thermodynamic stability using DFT.

Potential Degradation Pathways

The stability of 4-Bromo-2-(4-methoxyphenyl)thiazole is not only a function of its thermal resilience but also its susceptibility to other forms of degradation, such as hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The thiazole ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, the ring can be susceptible to cleavage.[12] The presence of the bromo- and methoxyphenyl- substituents may influence the rate of hydrolysis. The electron-donating methoxy group could potentially stabilize the ring, while the electron-withdrawing bromine might make the ring more susceptible to nucleophilic attack.

Oxidative Degradation

Thiazoles can be oxidized at the sulfur atom to form non-aromatic sulfoxides and sulfones.[9] This would represent a significant degradation of the parent molecule. The susceptibility to oxidation will depend on the specific oxidizing agents present. Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, are known to degrade benzothiazoles.[13][14]

Photodegradation

Brominated aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light.[15] This can lead to the formation of radical species and subsequent degradation products. The photostability of 4-Bromo-2-(4-methoxyphenyl)thiazole should be assessed according to ICH guideline Q1B for photosensitive drug substances.[16]

Table 2: Summary of Potential Degradation Pathways

| Degradation Pathway | Conditions | Potential Products |

| Hydrolysis | Strong acid or base | Ring-opened products, debrominated species |

| Oxidation | Oxidizing agents (e.g., H₂O₂, radicals) | Thiazole sulfoxide, thiazole sulfone, ring-cleavage products |

| Photolysis | UV light exposure | Debrominated thiazole, radical coupling products |

Strategies for Enhancing Stability

Should the intrinsic stability of 4-Bromo-2-(4-methoxyphenyl)thiazole be found insufficient for a particular application, several strategies can be employed to enhance its stability:

-

Formulation: The compound can be formulated with excipients that protect it from environmental stressors. For example, antioxidants can be added to prevent oxidative degradation, and the pH of the formulation can be controlled to minimize hydrolysis.

-

Packaging: The use of light-protective packaging can prevent photodegradation.

-

Structural Modification: If feasible, the molecular structure can be modified to improve stability. For instance, replacing the bromine atom with a more stable group could enhance both thermal and photostability, though this would also alter the compound's biological activity.

Conclusion

4-Bromo-2-(4-methoxyphenyl)thiazole is a molecule with potential in the field of drug discovery, owing to its privileged thiazole core and functional substituents. While direct experimental data on its thermodynamic stability is currently limited, this guide has provided a comprehensive framework for its evaluation. By synthesizing information from related compounds and outlining detailed experimental and computational protocols, researchers and drug development professionals are equipped with the necessary tools to thoroughly characterize the stability of this promising molecule. A deep understanding of its stability profile will be crucial in unlocking its full therapeutic potential.

References

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 2024. [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC, [Link]

-

Thiazole. Wikipedia, [Link]

-

Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. PMC, [Link]

-

Evaluating brominated thioxanthones as organo-photocatalysts. ResearchGate, [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC, [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI, [Link]

-

A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. ajrcps.com, [Link]

-

DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Science Alert, [Link]

-

Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory. Royal Society Open Science, [Link]

-

Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group, [Link]

-

DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI, [Link]

-

Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC, [Link]

-

Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. Beilstein Journals, [Link]

-

How do you calculate bond dissociation energies in the first excited state?. ResearchGate, [Link]

-

Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, [Link]

-

Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. ResearchGate, [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC, [Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC, [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, [Link]

-

Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, [Link]

-

Biodegradation and metabolic pathway of sulfamethoxazole by Pseudomonas psychrophila HA-4, a newly isolated cold-adapted sulfamethoxazole-degrading bacterium. PubMed, [Link]

-

Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Taylor & Francis Online, [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI, [Link]

-

Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. ijpsr.com, [Link]

-

Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. PubMed, [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI, [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline, [Link]

-

Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PMC, [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH, [Link]

-

Integrated Investigation on the Synthesis, Computational Analysis, Thermal Stability, and Performance of Eco-Friendly Chelating Agents for Calcium Ions. UKM, [Link]

-

Thermal Decomposition of Brominated Butyl Rubber. PMC, [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants. MDPI, [Link]

-

Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. MDPI, [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, [Link]

-

Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI, [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. aidic.it, [Link]

-

Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed, [Link]

-

European Journal of Biomedical and Pharmaceutical Sciences. EJBPS, [Link]

-

The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. ResearchGate, [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 9. Thiazole - Wikipedia [en.wikipedia.org]

- 10. BJOC - Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model [beilstein-journals.org]

- 11. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ema.europa.eu [ema.europa.eu]

molecular weight and formula analysis of 4-Bromo-2-(4-methoxyphenyl)thiazole

An In-Depth Technical Guide to the Molecular Formula and Weight Analysis of 4-Bromo-2-(4-methoxyphenyl)thiazole

Introduction

4-Bromo-2-(4-methoxyphenyl)thiazole is a heterocyclic compound of significant interest within synthetic and medicinal chemistry. As a substituted thiazole, it belongs to a class of molecules widely recognized for their diverse pharmacological activities, serving as crucial scaffolds in drug discovery.[1][2] The precise determination of its molecular formula and weight is a foundational step in the research and development pipeline, ensuring sample identity, purity, and stoichiometric accuracy for subsequent applications. This guide provides a comprehensive analysis of the compound's molecular formula and weight, detailing the theoretical calculations and the experimental protocols required for empirical validation. It is designed for researchers and professionals who require a robust understanding of the analytical chemistry underpinning the characterization of such novel chemical entities.

Section 1: Molecular Structure and Formula Elucidation

The unambiguous determination of the molecular formula begins with a systematic deconstruction of the compound's IUPAC name: 4-Bromo-2-(4-methoxyphenyl)thiazole.

-

Core Scaffold: The parent structure is a thiazole, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. The base formula for the thiazole ring system is C₃H₃NS.

-

Substituent at Position 2: A "2-(4-methoxyphenyl)" group is attached to the second carbon of the thiazole ring. This group consists of a phenyl ring (C₆H₅) substituted with a methoxy group (-OCH₃) at the para (4th) position. The formula for this substituent is C₇H₇O.

-

Substituent at Position 4: A "4-Bromo" designation indicates a bromine atom (Br) is attached to the fourth carbon of the thiazole ring.

Assembling these components, we replace the hydrogen atoms at positions 2 and 4 of the thiazole ring with the specified substituents.

-

Thiazole ring atoms: C₃NS

-

Remaining hydrogen on thiazole (at position 5): H₁

-

Atoms from the 4-methoxyphenyl group: C₇H₇O

-

Atoms from the bromo group: Br₁

Summing these components yields the definitive molecular formula.

-

Carbon (C): 3 (thiazole) + 7 (methoxyphenyl) = 10

-

Hydrogen (H): 1 (thiazole) + 7 (methoxyphenyl) = 8

-

Bromine (Br): 1

-

Nitrogen (N): 1

-

Oxygen (O): 1

-

Sulfur (S): 1

Thus, the molecular formula for 4-Bromo-2-(4-methoxyphenyl)thiazole is C₁₀H₈BrNOS .

Section 2: Molecular Weight Determination

The molecular weight can be expressed in two primary ways: the average molecular mass (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotope of each element). The latter is crucial for high-resolution mass spectrometry.

Theoretical Calculations

The calculation is based on the atomic weights of the constituent elements in the formula C₁₀H₈BrNOS.

| Property | Calculation | Result |

| Average Molecular Weight | (10 x 12.011) + (8 x 1.008) + (1 x 79.904) + (1 x 14.007) + (1 x 15.999) + (1 x 32.06) | 270.14 g/mol |

| Monoisotopic Mass | (10 x 12.000000) + (8 x 1.007825) + (1 x 78.918337) + (1 x 14.003074) + (1 x 15.994915) + (1 x 31.972071) | 268.95100 Da |

Section 3: Experimental Verification Protocols

Theoretical values must be confirmed through rigorous experimental analysis. A multi-pronged approach using orthogonal techniques provides the highest degree of confidence in the compound's identity.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the gold standard for formula confirmation. Its ability to measure mass-to-charge ratios (m/z) to four or more decimal places allows for the empirical determination of a compound's elemental composition. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically keeps the molecule intact, yielding a prominent molecular ion peak (e.g., [M+H]⁺).

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to a final concentration of approximately 10 µg/mL.

-

Instrument Setup (ESI-TOF/Orbitrap):

-

Ionization Mode: Positive Ion Electrospray (ESI+). This is chosen to protonate the nitrogen atom in the thiazole ring, forming the [M+H]⁺ adduct.

-

Mass Range: Scan from m/z 100 to 500 to ensure capture of the molecular ion and potential fragments.

-

Resolution: Set to >10,000 (FWHM) to achieve the necessary mass accuracy.

-

Internal Calibrant: Introduce a known calibration compound continuously to ensure mass accuracy throughout the run.

-

-

Data Acquisition: Inject the sample into the mass spectrometer. Acquire the total ion chromatogram (TIC) and the corresponding mass spectrum.

-

Data Analysis:

-

Identify the m/z value for the most intense peak in the isotopic cluster corresponding to the molecular ion. For C₁₀H₈BrNOS, the expected monoisotopic mass for the [M+H]⁺ ion is 269.95882 Da.

-

Compare the experimentally measured m/z to the theoretical value. The mass error, calculated in parts per million (ppm), should be less than 5 ppm for confident formula assignment.

-

Trustworthiness: This protocol is self-validating. The use of an internal calibrant corrects for instrument drift, and the low ppm error provides a statistical measure of confidence in the result. Furthermore, the presence of a bromine atom provides a definitive isotopic signature. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1, resulting in a characteristic pair of peaks (M and M+2) of almost equal intensity in the mass spectrum, confirming the presence of a single bromine atom.

Protocol 2: Elemental Analysis (CHNOS Combustion Analysis)

Expertise & Experience: While HRMS provides an exact mass, elemental analysis offers complementary data on the bulk purity and relative abundance of key elements. This classical technique confirms the percentage composition of the sample, providing orthogonal validation of the molecular formula.

Methodology:

-

Sample Preparation: A sample of the compound must be meticulously purified (e.g., via recrystallization or chromatography) and dried under a high vacuum to remove any residual solvents. An accurately weighed sample (typically 1-3 mg) is required.

-

Instrument Setup: A calibrated CHNS/O elemental analyzer is used.

-

Analysis: The sample is combusted at high temperatures (≥900 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors (e.g., thermal conductivity).

-

Data Comparison: The experimental weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur are compared against the theoretical values calculated from the formula C₁₀H₈BrNOS.

Theoretical vs. Expected Experimental Percentages:

| Element | Theoretical % |

| Carbon (C) | 44.46% |

| Hydrogen (H) | 2.98% |

| Bromine (Br) | 29.58% |

| Nitrogen (N) | 5.18% |

| Oxygen (O) | 5.92% |

| Sulfur (S) | 11.87% |

Trustworthiness: The validity of this method relies on the purity of the sample. The experimental results should align with the theoretical values within an acceptable margin of error (typically ±0.4%). A significant deviation would indicate either an incorrect formula or the presence of impurities.

Section 4: Integrated Analytical Workflow

The confirmation of a compound's molecular formula and weight is not a linear process but an integrated workflow where data from multiple analyses are synthesized to build a conclusive argument.

Caption: Integrated workflow for formula and molecular weight verification.

Conclusion

The molecular formula of 4-Bromo-2-(4-methoxyphenyl)thiazole is C₁₀H₈BrNOS, corresponding to an average molecular weight of 270.14 g/mol and a monoisotopic mass of 268.95100 Da. While these values can be calculated theoretically, empirical confirmation is paramount for scientific rigor. The combined application of high-resolution mass spectrometry and elemental analysis provides a robust, self-validating framework for confirming the compound's elemental composition and molecular weight. This foundational characterization is indispensable for any further research, from mechanistic studies to drug development endeavors.

References

-

PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Mahesha, N., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. Retrieved from [Link]

-

Zubatyuk, R. I., et al. (2012). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1435. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-2-methoxy-1,3-thiazole (C4H4BrNOS). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

-

Asir, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 54. Retrieved from [Link]

-

Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476. Retrieved from [Link]

-

NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. Retrieved from [Link]

-

AIP Publishing. (2020). 3-(4-Hydroxyphenyl)-2-(thiazol-2-yl)acrylonitriles: Synthesis, Chemical and Photophysical Properties. AIP Conference Proceedings, 2229, 020010. Retrieved from [Link]

Sources

The 2,4-Disubstituted Thiazole Scaffold: From Hantzsch to High-Throughput Discovery

Executive Summary

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to display substituents in defined vectors that mimic peptide bonds and interact with diverse biological targets. Among its derivatives, 2,4-disubstituted thiazoles represent a critical subclass where the C2 and C4 positions serve as orthogonal attachment points for pharmacophores.

This guide analyzes the evolution of this scaffold from its 19th-century discovery to its role in modern oncology and anti-infective therapies. It provides actionable protocols for synthesis and elucidates the structure-activity relationships (SAR) that drive drug design.

Part 1: The Historical Genesis & Mechanistic Core

The Hantzsch Synthesis (1887)

The history of thiazole chemistry began with Arthur Hantzsch in 1887. His discovery was not merely a reaction but a blueprint for heterocycle construction. The Hantzsch Thiazole Synthesis remains the primary method for generating 2,4-disubstituted thiazoles due to its modularity: it condenses two readily available components—an

The Causality of the Reaction:

The reaction succeeds because of the "hard/soft" nucleophilic character of the thioamide. The sulfur atom (soft nucleophile) attacks the

Mechanistic Visualization

The following diagram details the stepwise formation of the thiazole ring. Note the critical dehydration step which drives the equilibrium toward the aromatic product.

Figure 1: The Hantzsch Thiazole Synthesis mechanism.[1][2][3] The reaction proceeds via S-alkylation followed by cyclodehydration.

Part 2: Biological Imperative & Discovery Case Studies

The 2,4-disubstituted thiazole is not just a chemical curiosity; it is a bioactive mimic. The nitrogen at position 3 can accept hydrogen bonds, while the sulfur at position 1 acts as a weak acceptor/donor and modulates lipophilicity.

Case Study: Epothilones (Nature's Validation)

-

Discovery: Isolated from the myxobacterium Sorangium cellulosum in the 1990s.

-

Structure: Macrocyclic lactones containing a 2-methyl-4-substituted thiazole side chain.

-

Significance: Epothilones (e.g., Epothilone B and its lactam analog Ixabepilone) stabilize microtubules similarly to Taxol but remain active against Taxol-resistant tumors. The thiazole moiety is critical for binding to the

-tubulin subunit, acting as a surrogate for the phenylisoserine side chain of Taxol.

Case Study: Abafungin (Synthetic Evolution)

-

Discovery: Discovered by Bayer AG during a screening program for H2-receptor antagonists (famotidine analogs).[4][5][6]

-

Structure: A 2,4-disubstituted thiazole with an arylguanidine moiety.

-

Mechanism: Unlike azoles that target CYP450, Abafungin inhibits sterol-C24-methyltransferase, a unique fungal enzyme. This highlights the scaffold's ability to support novel mechanisms of action (MOA).

Comparative Bioactivity Data

The following table summarizes key 2,4-disubstituted thiazoles and their therapeutic vectors.

| Compound | Class | C2 Substituent | C4 Substituent | Primary Target |

| Epothilone B | Natural Product | Methyl | Macrocycle Linker | Microtubule Stabilization |

| Abafungin | Synthetic | Arylguanidine | Phenyl group | Sterol-C24-methyltransferase |

| Fanetizole | Synthetic | Phenethylamino | Phenyl | Immunomodulation (T-cells) |

| Scribd-24 | Experimental | Hydrazine | 4-Chlorophenyl | Candida spp. Inhibition |

Part 3: Synthetic Evolution & Technical Methodologies

While the Hantzsch synthesis is robust, modern drug discovery requires rapid library generation. This has led to the adoption of transition-metal catalyzed cross-coupling reactions.

Regioselectivity in Functionalization

The thiazole ring has distinct electronic properties at each carbon:

-

C2: Most acidic proton (pKa ~29) and susceptible to nucleophilic attack (via S_NAr) if a leaving group is present.

-

C5: Most electrophilic position, preferred site for Electrophilic Aromatic Substitution (EAS) (e.g., bromination).

-

C4: Sterically accessible but electronically less activated than C2 or C5.

To synthesize a 2,4-disubstituted library without touching C5, chemists often utilize Suzuki-Miyaura coupling on 2,4-dihalothiazoles or build the ring via Hantzsch and then functionalize.

Workflow: Modern Library Generation

The following diagram illustrates the decision matrix for synthesizing 2,4-disubstituted thiazoles based on substituent complexity.

Figure 2: Synthetic decision tree. Path A is preferred for aliphatic/simple aryl chains. Path B is required for complex biaryl systems.

Part 4: Experimental Protocols

Protocol A: Green Synthesis (Solvent-Free Hantzsch)

Rationale: This protocol utilizes mechanochemistry (grinding) to drive the reaction without toxic solvents, increasing yield and reducing waste.

Reagents:

-

Thiourea or Thioamide (1.0 equiv)

- -Bromoacetophenone derivative (1.0 equiv)

-

Catalyst: None (or minimal silica gel)

Procedure:

-

Preparation: In a clean mortar, place 1.0 mmol of the substituted thiourea and 1.0 mmol of the

-bromoacetophenone. -

Reaction: Grind the mixture firmly with a pestle. The mixture will initially be a powder, then become a paste/liquid as the eutectic point is reached and the exothermic reaction proceeds (release of HBr).

-

Completion: Continue grinding for 10–20 minutes. Monitor by TLC (Ethyl Acetate:Hexane 1:4).

-

Workup: Wash the resulting solid with 5% NaHCO

solution to neutralize HBr. Filter the solid, wash with water, and recrystallize from Ethanol. -

Validation: 1H NMR should show the characteristic thiazole proton singlet at

7.0–8.0 ppm (C5-H).

Protocol B: Regioselective Suzuki Coupling (C2-Arylation)

Rationale: When starting with 2,4-dibromothiazole, the C2 position is more electron-deficient and reactive toward oxidative addition with Pd(0) than C4.

Reagents:

-

2,4-Dibromothiazole (1.0 equiv)

-

Arylboronic acid (1.1 equiv)